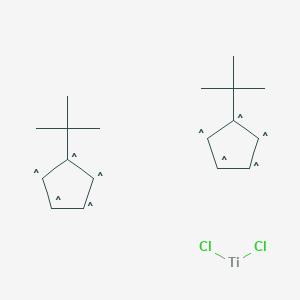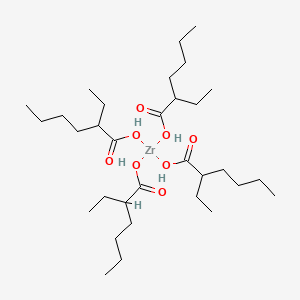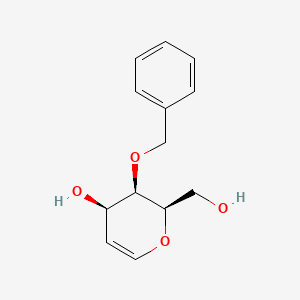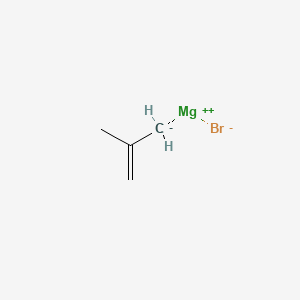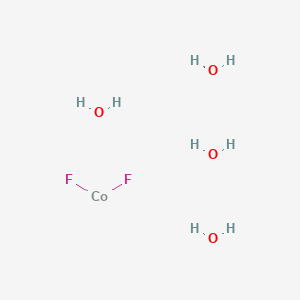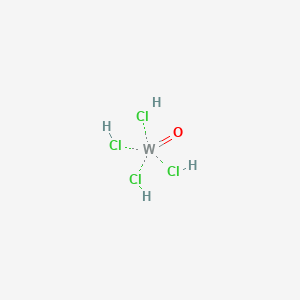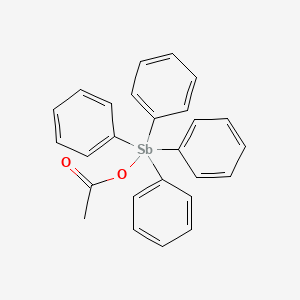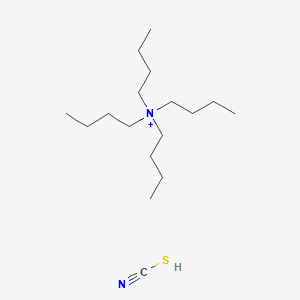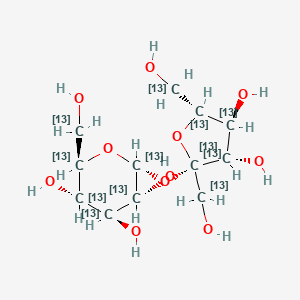
Zirconium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium fluoride, also known as zirconium tetrafluoride, is an inorganic compound with the chemical formula ZrF₄. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in the production of fluoride glasses, which are known for their low refractive indices and high transparency in the infrared spectrum .
Synthetic Routes and Reaction Conditions:
- Zirconium dioxide reacts with hydrogen fluoride or hydrofluoric acid to produce this compound and water:
From Zirconium Dioxide: ZrO2+4HF→ZrF4+2H2O
Zirconium metal reacts with hydrogen fluoride at high temperatures to yield this compound and hydrogen gas:From Zirconium Metal: Zr+4HF→ZrF4+2H2
Zirconium dioxide reacts with solid ammonium bifluoride at 200°C to form ammonium heptafluorozirconate, which can be converted to this compound at 500°C:From Ammonium Bifluoride: 2ZrO2+7(NH4)HF2→2(NH4)3ZrF7+4H2O+NH3
(NH4)3ZrF7→ZrF4+3HF+3NH3
Industrial Production Methods:
Hydrofluoric Acid Method: The most common industrial method involves reacting zirconium dioxide with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the product.
Sublimation and Distillation: this compound can be purified by sublimation or distillation, which involves heating the compound to its sublimation point and then condensing the vapor to obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable and resistant to oxidation under normal conditions.
Reduction: this compound can be reduced to zirconium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.
Common Reagents and Conditions:
Oxidation: Typically requires strong oxidizing agents and high temperatures.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Can occur in the presence of other halides and appropriate catalysts.
Major Products:
Oxidation: Formation of zirconium oxides.
Reduction: Production of zirconium metal.
Substitution: Formation of mixed halide compounds such as potassium hexafluorozirconate.
Scientific Research Applications
Zirconium fluoride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of fluoride glasses, which are essential for optical fibers and other high-tech applications.
Biology and Medicine: Zirconium-based metal-organic frameworks (MOFs) are used for drug delivery, anti-cancer activity, bio-sensing, and imaging due to their stability and biocompatibility.
Industry: Employed in the production of ZBLAN glasses, which are used in optical fibers for telecommunications and other applications.
Mechanism of Action
The mechanism of action of zirconium fluoride in various applications is primarily based on its chemical stability and ability to form strong bonds with other elements. In biological applications, zirconium-based MOFs can encapsulate drugs and release them in a controlled manner, targeting specific cells or tissues. The fluoride ions in this compound can also interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Hafnium Fluoride (HfF₄): Similar in structure and properties to zirconium fluoride, but with a higher atomic mass.
Titanium Fluoride (TiF₄): Shares similar chemical properties but is less stable than this compound.
Aluminum Fluoride (AlF₃): Used in similar applications but has different physical and chemical properties.
Uniqueness of this compound:
Thermal Stability: this compound is more thermally stable compared to other fluorides like titanium fluoride.
Optical Properties: It has superior optical properties, making it ideal for use in fluoride glasses and optical fibers.
Chemical Resistance: this compound is highly resistant to chemical attack, making it suitable for use in harsh environments.
This compound stands out due to its unique combination of stability, optical properties, and chemical resistance, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13842-94-9 |
|---|---|
Molecular Formula |
F4Zr |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
tetrafluorozirconium |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChI Key |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
Canonical SMILES |
F[Zr](F)(F)F |
physical_description |
White solid; [Hawley] White powder; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

